molecular formula C10H7Cl4NO3 B2502259 2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide CAS No. 187086-66-4

2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide

Cat. No.: B2502259
CAS No.: 187086-66-4
M. Wt: 330.97
InChI Key: GQYGOCZOJMVPBS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide group attached to a benzodioxole ring substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.

    Attachment of the Chloroacetamide Group: The final step involves the reaction of the benzodioxole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of chloroacetamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide involves its interaction with molecular targets through its reactive functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(hydroxymethyl)acetamide: Similar in structure but with a hydroxymethyl group instead of the trichloromethyl group.

    2-Chloro-N-phenylacetamide: Contains a phenyl group instead of the benzodioxole ring.

    2-Chloro-N,N-diethylacetamide: Features diethyl groups instead of the benzodioxole ring.

Uniqueness

2-Chloro-N-(2-(trichloromethyl)-1,3-benzodioxol-2-YL)acetamide is unique due to the presence of both the trichloromethyl group and the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other chloroacetamide derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl4NO3/c11-5-8(16)15-10(9(12,13)14)17-6-3-1-2-4-7(6)18-10/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGOCZOJMVPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(Cl)(Cl)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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